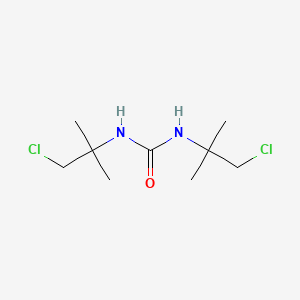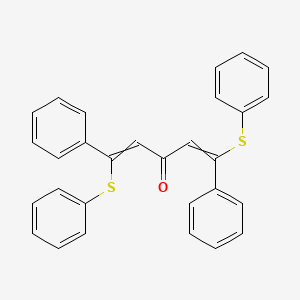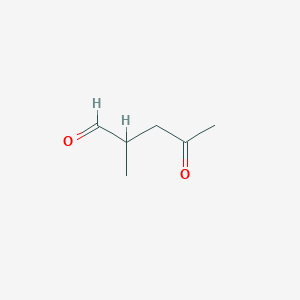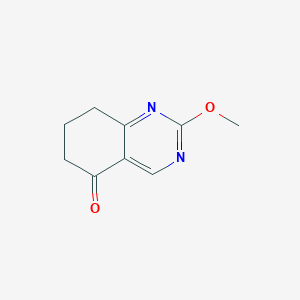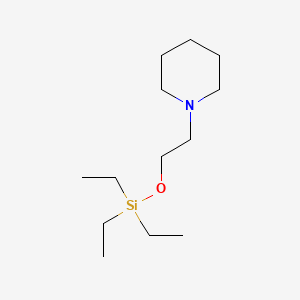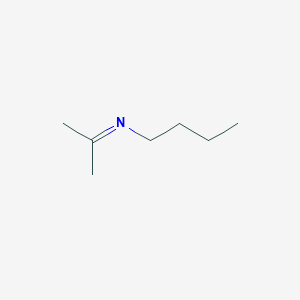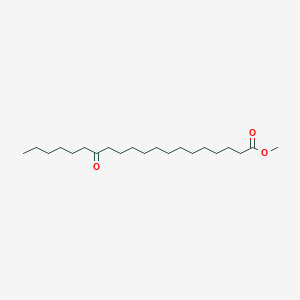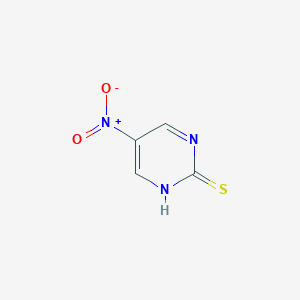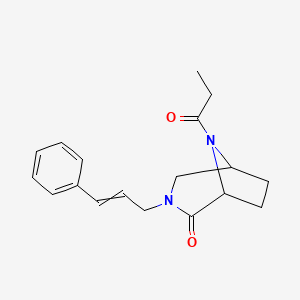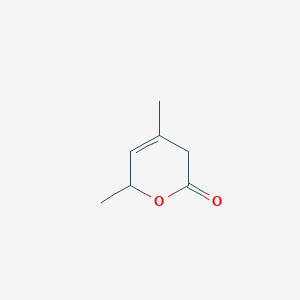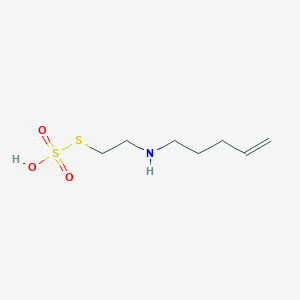
Ethanethiol, 2-(4-pentenylamino)-, hydrogen sulfate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanethiol, 2-(4-pentenylamino)-, hydrogen sulfate (ester) is a chemical compound with the molecular formula C7H15NO3S2. It is known for its unique structure, which includes an ethanethiol group and a pentenylamino group, making it a versatile compound in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-(4-pentenylamino)-, hydrogen sulfate (ester) involves several steps. One common method includes the reaction of 2-(4-pentenylamino)ethanethiol with sulfuric acid to form the hydrogen sulfate ester. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction conditions to prevent side reactions and ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Ethanethiol, 2-(4-pentenylamino)-, hydrogen sulfate (ester) undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiol group to a sulfonic acid group.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The amino group can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce sulfonic acids, while substitution reactions can yield a variety of amino derivatives .
Aplicaciones Científicas De Investigación
Ethanethiol, 2-(4-pentenylamino)-, hydrogen sulfate (ester) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which Ethanethiol, 2-(4-pentenylamino)-, hydrogen sulfate (ester) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with these targets, altering their activity and leading to various biological effects. The pentenylamino group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
Ethanethiol: A simpler thiol compound with similar reactivity but lacking the amino and sulfate groups.
2-Aminoethanethiol: Contains an amino group but lacks the pentenyl and sulfate groups.
Hydrogen sulfate esters: A class of compounds with similar sulfate ester functionality but different organic groups attached.
Uniqueness
Ethanethiol, 2-(4-pentenylamino)-, hydrogen sulfate (ester) is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility that is not found in simpler compounds, making it valuable in both research and industrial contexts .
Propiedades
Número CAS |
21220-85-9 |
|---|---|
Fórmula molecular |
C7H15NO3S2 |
Peso molecular |
225.3 g/mol |
Nombre IUPAC |
5-(2-sulfosulfanylethylamino)pent-1-ene |
InChI |
InChI=1S/C7H15NO3S2/c1-2-3-4-5-8-6-7-12-13(9,10)11/h2,8H,1,3-7H2,(H,9,10,11) |
Clave InChI |
ZPUVUZINLZADOT-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCNCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


